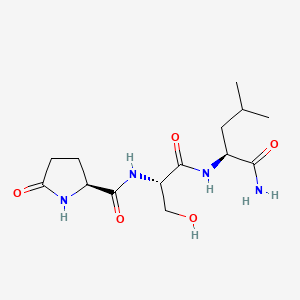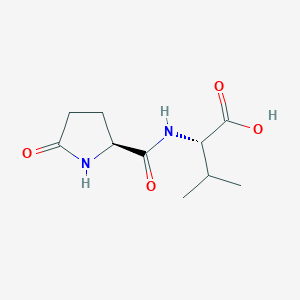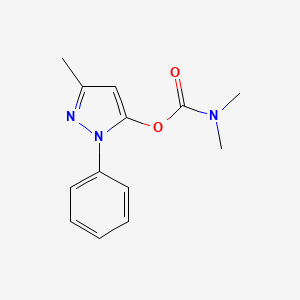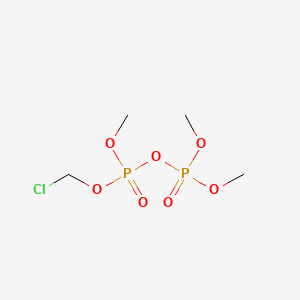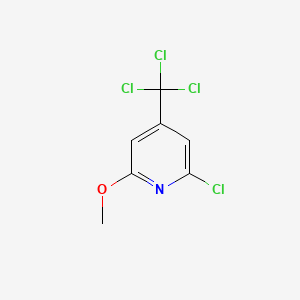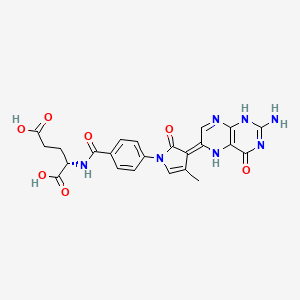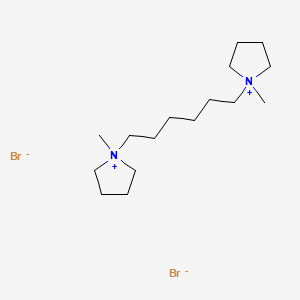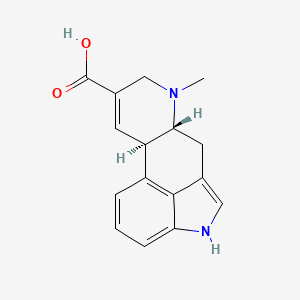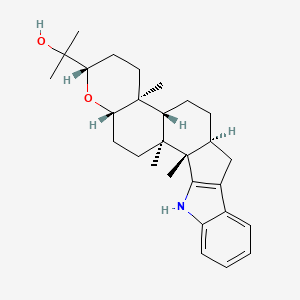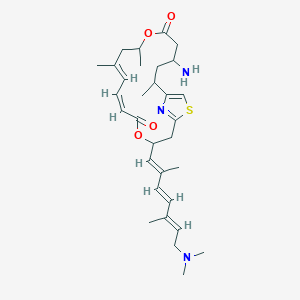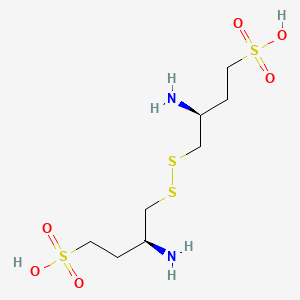
Firibastat
Overview
Description
Mechanism of Action
Target of Action
Firibastat, also known as QGC-001, primarily targets the brain renin-angiotensin system (RAS) . Specifically, it inhibits brain aminopeptidase A (APA) , which is involved in the conversion of angiotensin-II into angiotensin-III .
Mode of Action
This compound acts as a prodrug that selectively and specifically inhibits the conversion of brain angiotensin-II into angiotensin-III . This inhibition is achieved by targeting APA, thereby reducing the production of angiotensin-III .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the brain renin-angiotensin system (RAS) . By inhibiting APA, this compound prevents the conversion of angiotensin-II to angiotensin-III . This action disrupts the normal functioning of the RAS, leading to a decrease in vasopressin release and sympathetic nerve activity .
Pharmacokinetics
In terms of pharmacokinetics, this compound is orally active and can cross the gastrointestinal and blood-brain barriers . The peak plasma concentrations of this compound increase in a dose-dependent manner, with the median durations to reach the peak plasma concentrations of this compound and its active metabolite EC33 being 1.5 and 3 hours, respectively .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a significant reduction in blood pressure . This is achieved through the simultaneous effect on the arteries, heart, and kidney . Clinical trials have demonstrated the effectiveness and safety of this compound in treating mild hypertension as well as resistant hypertension .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the patient’s position and relaxation state can impact the measurement of blood pressure . Furthermore, the prevalence of resistant hypertension, which this compound is designed to treat, is estimated to be around 13.7% , indicating a significant need for this medication in the current healthcare environment.
Biochemical Analysis
Biochemical Properties
Firibastat is an orally active prodrug of the specific and selective aminopeptidase A (APA) inhibitor, EC33 . It selectively and specifically inhibits the conversion of brain angiotensin-II into angiotensin-III . This unique action mechanism allows this compound to interfere with the mechanisms involved in the genesis and control of blood pressure in hypertensive patients .
Cellular Effects
This compound has demonstrated significant anti-hypertensive efficacy in patients at high cardiovascular risk whose hypertension is generally difficult to treat . It has been shown to lower systolic automated office blood pressure (AOBP) by 9.5 mm Hg and diastolic AOBP by 4.2 mm Hg .
Molecular Mechanism
This compound is a prodrug that delivers in the brain the EC33 product, a selective and specific inhibitor of Aminopeptidase A . This prevents the production of Angiotensin III in the brain . As a result, this compound can interfere with the mechanisms involved in the genesis and control of blood pressure in hypertensive patients .
Temporal Effects in Laboratory Settings
Several preclinical studies and two clinical studies have been conducted using this compound to assess its pharmacokinetic, pharmacodynamic, safety, and tolerance parameters in animals and humans . The Phase IIa clinical trials for high blood pressure were completed in April 2016, and the company presented positive results in June 2017 .
Dosage Effects in Animal Models
The effects of this compound have been studied in hypertensive rats . It has been found to decrease blood pressure in these animal models . Specific dosage effects in animal models are not mentioned in the available resources.
Metabolic Pathways
This compound is involved in the renin-angiotensin system in the brain . It inhibits the conversion of brain angiotensin-II into angiotensin-III , thus interfering with this metabolic pathway.
Transport and Distribution
This compound is an orally active prodrug . It is designed to cross the gastrointestinal and blood-brain barriers, enter the brain, and generate two active molecules of EC33 which inhibit brain APA activity .
Subcellular Localization
As this compound is designed to act in the brain, it is likely to be localized in brain cells . Specific subcellular localization information is not mentioned in the available resources.
Preparation Methods
Synthetic Routes and Reaction Conditions
Firibastat is synthesized through a series of chemical reactions involving the formation of disulfide bonds. The precursor molecule, EC33, is a specific and selective inhibitor of aminopeptidase A. The synthesis involves the coupling of two EC33 molecules via a disulfide bond to form this compound .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis of the precursor EC33, followed by the formation of the disulfide-linked dimer. The process requires stringent control of reaction conditions to ensure high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions
Firibastat undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond in this compound can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to release the active EC33 molecules.
Substitution: The amino groups in this compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfonic acids.
Reduction: EC33 molecules.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a model compound to study disulfide bond formation and cleavage.
Biology: Investigated for its role in modulating brain aminopeptidase A activity.
Medicine: Developed as a therapeutic agent for the treatment of hypertension, particularly in patients with a low renin high vasopressin profile
Industry: Potential use in the development of new antihypertensive drugs.
Comparison with Similar Compounds
Firibastat is unique among antihypertensive agents due to its specific mechanism of action and ability to target brain aminopeptidase A. Similar compounds include:
Captopril: An angiotensin-converting enzyme inhibitor.
Losartan: An angiotensin II receptor antagonist.
This compound differs from these compounds in its ability to inhibit aminopeptidase A specifically in the brain, offering a novel therapeutic approach for patients with resistant hypertension .
Properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-2-amino-4-sulfobutyl]disulfanyl]butane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O6S4/c9-7(1-3-19(11,12)13)5-17-18-6-8(10)2-4-20(14,15)16/h7-8H,1-6,9-10H2,(H,11,12,13)(H,14,15,16)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPXZXVKLGEMGP-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)C(CSSCC(CCS(=O)(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CS(=O)(=O)O)[C@@H](CSSC[C@H](CCS(=O)(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O6S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648927-86-0 | |
| Record name | Firibastat | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0648927860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | QGC-001 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13107 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | aminobutane sulfonate disulfure | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FIRIBASTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/638KY4573I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


